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Technical Support Center: NBAS Variant
Analysis
This technical support center provides researchers, scientists, and drug development

professionals with guidance on differentiating between pathogenic and benign variants in the

NBAS gene.

Frequently Asked Questions (FAQs)
Q1: What is the function of the NBAS protein and what
are the clinical manifestations of pathogenic NBAS
variants?
The NBAS (Neuroblastoma Amplified Sequence) gene encodes for a protein that is a key

component of the syntaxin-18 complex, playing a crucial role in Golgi-to-endoplasmic reticulum

(ER) retrograde transport.[1][2][3] Mutations in NBAS are associated with a spectrum of

autosomal recessive disorders, primarily Infantile Liver Failure Syndrome 2 (ILFS2) and Short

Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome.[2][4][5][6][7][8]

Clinical presentations can be diverse and may include:

Recurrent acute liver failure, often triggered by febrile illness[4][9][10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1230231?utm_src=pdf-interest
https://www.researchgate.net/figure/NBAS-Structure-and-Conservation-of-Identified-Mutations-Gene-structure-of-NBAS-with-known_fig6_278413328
https://www.lifemapsc.com/gcsuite/gc_trial/
https://www.proteinatlas.org/ENSG00000151779-NBAS
https://www.lifemapsc.com/gcsuite/gc_trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5470381/
https://asploro.com/wes-reveals-novel-heterozygous-nbas-gene-mutations-associated-with-fanconi-syndrome-in-a-patient-with-soph-syndrome-case-report/
https://pubmed.ncbi.nlm.nih.gov/32297715/
https://repositorio.udd.cl/server/api/core/bitstreams/853f1b6c-3d05-4760-a1ed-f7a3f52db39c/content
https://sequencing.com/education-center/medical/short-stature-optic-atrophy-pelger-huct-anomaly-syndrome
https://pmc.ncbi.nlm.nih.gov/articles/PMC5470381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4572578/
https://www.researchgate.net/publication/348452509_Case_Report_Pediatric_Recurrent_Acute_Liver_Failure_Caused_by_Neuroblastoma_Amplified_Sequence_NBAS_Gene_Mutations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Short stature[6][7]

Optic nerve atrophy[6][7]

Pelger-Huët anomaly of granulocytes[6][7][11]

Skeletal abnormalities[11][12]

Immunodeficiency[12][13][14][15]

A recognizable facial profile with features such as a pointed chin and proptosis, giving a

progeroid appearance[12][16]

Q2: What are the general principles for classifying NBAS
variants?
The classification of NBAS variants follows the framework established by the American College

of Medical Genetics and Genomics and the Association for Molecular Pathology (ACMG/AMP).

[17][18][19][20] This framework categorizes variants into five classes: Pathogenic, Likely

Pathogenic, Uncertain Significance, Likely Benign, and Benign. The classification is based on a

weighted combination of evidence from various sources:

Population Data: The frequency of the variant in large population databases (e.g., gnomAD).

Computational and Predictive Data: In silico tools that predict the effect of a variant on

protein function.

Functional Data: Results from experimental assays that assess the impact of the variant on

protein function.

Segregation Data: The pattern of inheritance of the variant within a family with affected

members.

Allele Data: The location of the variant and its co-occurrence with other variants.

Other Databases: Information from curated variant databases like ClinVar and the Human

Gene Mutation Database (HGMD).
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Q3: How do genotype and phenotype correlate in NBAS-
related disorders?
Genotype-phenotype correlations in NBAS-associated disorders are emerging. The location

and type of variant can influence the clinical presentation. For instance, severe liver

involvement is often associated with variants located in the N-terminal and Sec39 domains of

the NBAS protein.[16][21] Conversely, milder liver phenotypes and immunodeficiency have

been linked to variants in the N-terminal and C-terminal regions.[16][21] It has been observed

that homozygous loss-of-function variants have not been reported, suggesting that a complete

absence of NBAS protein may be lethal.[16] The p.Arg1914His variant, when homozygous, is

frequently associated with SOPH syndrome, particularly in the Yakut population due to a

founder effect.[21]

Troubleshooting Guides
Problem: An NBAS variant of uncertain significance
(VUS) has been identified. How can its pathogenicity be
further investigated?
When a VUS is identified, a multi-pronged approach is necessary to move towards a more

definitive classification.

Step 1: In-depth Computational Analysis

Utilize a suite of in silico prediction tools to gain supporting evidence. It is crucial to use multiple

tools with different algorithms as their predictions can vary.

Table 1: In Silico Prediction Tools for Variant Analysis
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Tool Category Tool Name Principle
Typical
Interpretation of
Output Score

Splicing SpliceAI

Predicts splice

junctions from a

sequence.

Score > 0.8 suggests

a strong likelihood of

splicing impact.

Missense REVEL

An ensemble method

combining multiple

tool scores.

Higher scores (closer

to 1) indicate a higher

likelihood of being

pathogenic.

Missense CADD

Integrates multiple

annotations into a

single score.

Higher scaled C-

scores (e.g., >20)

suggest a more

deleterious variant.

Conservation GERP++

Measures

evolutionary

conservation at a

specific position.

Higher scores indicate

greater conservation

and a higher likelihood

of pathogenicity if

substituted.

Conservation phyloP

Measures

evolutionary

conservation based

on alignment.

Positive scores

indicate conservation;

higher scores suggest

greater significance.

Note: The performance of these tools can be gene-specific, and their predictions should be

considered as supporting, not standalone, evidence.[22][23][24][25]

Step 2: Functional Assessment

Conduct functional assays to directly measure the impact of the variant on protein function.

Western Blotting: To assess the levels of NBAS protein and its interaction partner, p31.

Reduced levels of either protein can be indicative of a pathogenic variant.[9][26]
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Minigene Splicing Assay: For intronic or synonymous variants that are predicted to affect

splicing, a minigene assay can confirm aberrant splicing.[1][27][28][29]

Cellular Localization Studies: To determine if the variant affects the proper localization of the

NBAS protein to the Golgi and ER.

Assessment of ER Stress Markers: Given NBAS's role in ER-Golgi transport, pathogenic

variants may lead to ER stress. Measuring markers of the unfolded protein response (UPR)

can provide functional evidence.

Step 3: Family Segregation Analysis

If family members are available, perform segregation analysis to see if the variant co-

segregates with the disease phenotype.

Problem: A novel NBAS splicing variant is predicted.
How can its effect be experimentally validated?
Experimental Protocol: Minigene Splicing Assay

This assay assesses the impact of a variant on pre-mRNA splicing in a cellular context.

Methodology:

Construct Design: A minigene construct is created containing the exon with the putative

splice site variant and its flanking intronic sequences. This fragment is cloned into a splicing

vector (e.g., pSPL3) that contains upstream and downstream exons and a promoter for

expression in mammalian cells.

Site-Directed Mutagenesis: If starting with a wild-type construct, introduce the specific variant

of interest using site-directed mutagenesis.

Cell Culture and Transfection: Transfect a suitable mammalian cell line (e.g., HEK293T) with

the wild-type and mutant minigene constructs.

RNA Extraction and RT-PCR: After 24-48 hours of expression, extract total RNA from the

transfected cells. Perform reverse transcription-polymerase chain reaction (RT-PCR) using
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primers specific to the vector's exons to amplify the spliced mRNA products.

Analysis of Splicing Products: Analyze the RT-PCR products by gel electrophoresis. A

change in the size of the amplified fragment from the mutant construct compared to the wild-

type indicates altered splicing (e.g., exon skipping, intron retention).

Sequence Verification: Sequence the RT-PCR products to precisely identify the nature of the

aberrant splicing event.

Table 2: Interpreting Minigene Assay Results

Observation Interpretation

Single band of expected size in both WT and

mutant

The variant does not affect splicing in this

context.

Smaller band in mutant Suggests exon skipping.

Larger band in mutant Suggests intron retention.

Multiple bands in mutant Suggests the use of cryptic splice sites.
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Caption: Workflow for the classification of NBAS variants of uncertain significance.
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Caption: Role of NBAS in Golgi-to-ER retrograde transport and the impact of pathogenic

variants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing
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